3-Methoxy-1,5-naphthyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including 3-Methoxy-1,5-naphthyridine, has been covered in various studies . Classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .Molecular Structure Analysis

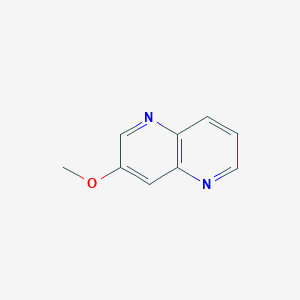

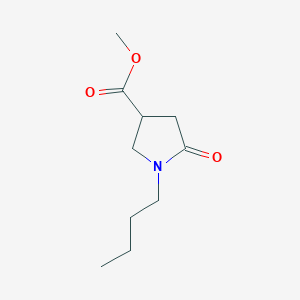

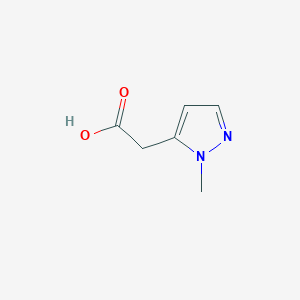

The molecular structure of this compound is represented by the SMILES string COc1cnc2cccnc2c1 . This indicates that the molecule contains a methoxy group (OCH3) attached to a 1,5-naphthyridine core.Chemical Reactions Analysis

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The specific reactions of this compound are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Scaleable Synthesis : A scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involving the conversion of 3-amino-5-methoxy-4-methyl-pyridine, has been described. This synthesis is significant in the preparation of 3-Methoxy-1,5-naphthyridine derivatives (Li et al., 2010).

Chemical Properties and Tautomeric Equilibriums : Studies on 4-substituted 1,5-naphthyridines, including 4-methoxy-1,5-naphthyridines, have investigated their structural properties, IR and UV spectra, and basicity constants. This research provides valuable information on the chemical behavior of this compound related compounds (Titkova et al., 1981).

Pharmacological Research

Anticancer Activity : A novel naphthyridine derivative showed significant anticancer activity against human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, offering insights into potential cancer treatment applications (Kong et al., 2018).

Potential Antimalarial Agents : N4-Substituted 2-methoxy-1,5-naphthyridin-4-amines, related to this compound, have been prepared and tested for antimalarial activity. However, these compounds showed no significant antimalarial activity in comparison to established drugs like chloroquine or primaquine (Barlin & Tan, 1984, 1985).

Material Science and Detection Applications

- Colorimetric Detection of Iodide Ion : Research on 1,5-naphthyridine-based conjugated polymers, closely related to this compound, reveals their ability to detect iodide ions colorimetrically. This has potential applications in environmental monitoring and analytical chemistry (BoAli et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition on Mild Steel : Novel naphthyridines, including derivatives of this compound, have shown high corrosion inhibition efficiencies on mild steel in hydrochloric acid. This property can be valuable in industrial applications to prevent material degradation (Singh et al., 2016).

Safety and Hazards

Wirkmechanismus

1,5-Naphthyridines are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been found to exhibit a variety of biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . These compounds have found applications in the treatment of cardiovascular diseases, central nervous system disorders, and hormonal diseases .

The exact mechanism of action can vary depending on the specific compound and its molecular structure. Some 1,5-naphthyridines have been found to interact with various enzymes and signaling pathways, which can lead to changes in cellular function. The specific targets and pathways affected can depend on the compound’s structure and the presence of functional groups.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s structure and the route of administration .

The molecular and cellular effects of a compound’s action can include changes in cellular signaling, gene expression, and cellular metabolism. These effects can lead to changes in cell function and can have therapeutic effects in the treatment of various diseases .

Environmental factors can also influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and its interaction with its targets .

Biochemische Analyse

Biochemical Properties

3-Methoxy-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain nucleophilic and electrophilic reagents, leading to modifications in side chains or the formation of metal complexes . These interactions are crucial for its potential therapeutic applications, as they can modulate the activity of target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the production of pro-inflammatory mediators such as NO, IL-6, and TNF-α . These effects are indicative of its potential anti-inflammatory properties, which could be harnessed for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, modifications of this compound have been used to prepare novel compounds with significant biological activities . These modifications can alter the binding interactions with target enzymes, thereby influencing their activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound can undergo various chemical transformations, which can affect its long-term stability and efficacy . These temporal effects are essential for understanding the compound’s potential as a therapeutic agent and for optimizing its use in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it could potentially lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and the levels of specific metabolites . For instance, the compound’s modifications can lead to the formation of new metabolites with distinct biological activities, further highlighting its potential in medicinal chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with target biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQLUYHSHWAIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679118 | |

| Record name | 3-Methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261365-35-8 | |

| Record name | 1,5-Naphthyridine, 3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-Methoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392816.png)

![Sodium 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392818.png)

![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)

![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)

![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)